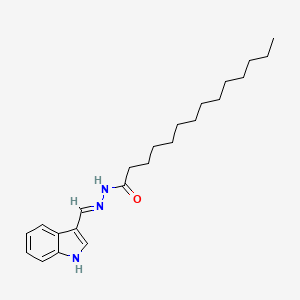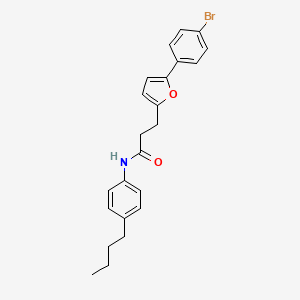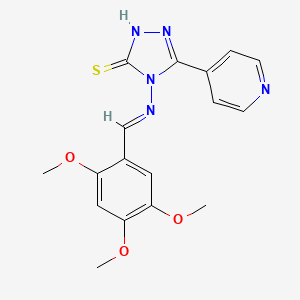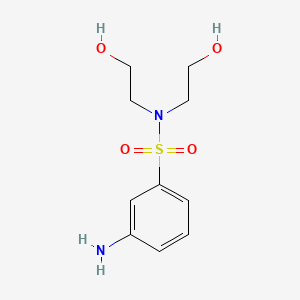
N'-(1H-Indol-3-ylmethylene)tetradecanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(1H-Indol-3-ylmethylene)tetradecanohydrazide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-Indol-3-ylmethylene)tetradecanohydrazide typically involves the condensation of indole-3-carbaldehyde with tetradecanohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction can be represented as follows:
Indole-3-carbaldehyde+Tetradecanohydrazide→N’-(1H-Indol-3-ylmethylene)tetradecanohydrazide
The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(1H-Indol-3-ylmethylene)tetradecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(1H-Indol-3-ylmethylene)tetradecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce reduced hydrazides.
Wissenschaftliche Forschungsanwendungen
N’-(1H-Indol-3-ylmethylene)tetradecanohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-(1H-Indol-3-ylmethylene)tetradecanohydrazide involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(1H-Indol-3-ylmethylene)octadecanohydrazide
- N’-(1H-Indol-3-ylmethylene)hexadecanohydrazide
- N’-(1H-Indol-3-ylmethylene)cyclohexanecarbohydrazide
Uniqueness
N’-(1H-Indol-3-ylmethylene)tetradecanohydrazide is unique due to its specific alkyl chain length, which can influence its physical and chemical properties. This uniqueness can affect its solubility, reactivity, and biological activity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
881403-25-4 |
|---|---|
Molekularformel |
C23H35N3O |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
N-[(E)-1H-indol-3-ylmethylideneamino]tetradecanamide |
InChI |
InChI=1S/C23H35N3O/c1-2-3-4-5-6-7-8-9-10-11-12-17-23(27)26-25-19-20-18-24-22-16-14-13-15-21(20)22/h13-16,18-19,24H,2-12,17H2,1H3,(H,26,27)/b25-19+ |
InChI-Schlüssel |
KPHRZMJTVMHAKI-NCELDCMTSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CNC2=CC=CC=C21 |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NN=CC1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2,2,2-Trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11963817.png)









